molecular formula C12H12N4OS2 B14452632 Thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester CAS No. 76995-65-8

Thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester

Cat. No.: B14452632
CAS No.: 76995-65-8
M. Wt: 292.4 g/mol
InChI Key: DPEGLNPYTHGXDI-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester is a complex organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Nucleophilic substitution reactions: Involving the reaction of a phenyl ester with thiocyanic acid derivatives.

    Cyclization reactions: To form the triazolo ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Conversion to thiols or amines.

    Substitution: Replacement of functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted phenyl esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, thiocyanates are known for their antimicrobial properties. This compound may be investigated for its potential use as an antimicrobial agent or in the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Thiocyanates have been studied for their role in treating various diseases, and this compound may offer new avenues for drug development.

Industry

In industry, thiocyanates are used in the production of dyes, pesticides, and other chemicals. This compound may have applications in these areas due to its unique chemical properties.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-(tetrahydro-1-oxo-3-thioxo-1H-(1,2,4)triazolo(1,2-a))-2(3H)-yl)phenyl ester would involve its interaction with specific molecular targets. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor binding: Interacting with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiocyanic acid derivatives: Such as phenyl thiocyanate and benzyl thiocyanate.

    Triazolo compounds: Such as triazolopyrimidines and triazolobenzodiazepines.

Uniqueness

This compound is unique due to its specific structural features, including the triazolo ring and phenyl ester moiety. These features may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

76995-65-8

Molecular Formula

C12H12N4OS2

Molecular Weight

292.4 g/mol

IUPAC Name

[4-(1-ethyl-2-methyl-3-oxo-5-sulfanylidene-1,2,4-triazolidin-4-yl)phenyl] thiocyanate

InChI

InChI=1S/C12H12N4OS2/c1-3-15-12(18)16(11(17)14(15)2)9-4-6-10(7-5-9)19-8-13/h4-7H,3H2,1-2H3

InChI Key

DPEGLNPYTHGXDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)N(C(=O)N1C)C2=CC=C(C=C2)SC#N

Origin of Product

United States

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